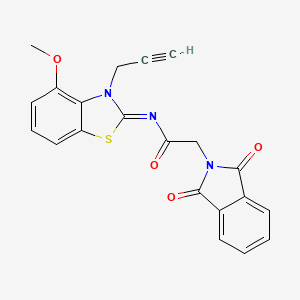

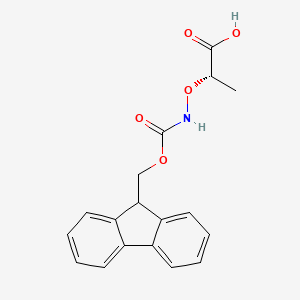

![molecular formula C20H22N2O2 B2369053 N-[(1,2-二甲基吲哚-5-基)甲基]-2-乙氧基苯甲酰胺 CAS No. 852137-21-4](/img/structure/B2369053.png)

N-[(1,2-二甲基吲哚-5-基)甲基]-2-乙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide, commonly known as DMIB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMIB is a benzamide derivative that exhibits antitumor and antiproliferative properties. In

科学研究应用

Drug Discovery and Medicinal Chemistry

Indoles are considered a “privileged scaffold” in drug discovery due to their prevalence in natural products and their versatile chemical reactivity. Researchers have explored the synthesis of 1,2,3-trisubstituted indoles, including our target compound, as potential lead structures for developing new drugs. By modifying the substituents on the indole core, scientists can create novel compounds with specific pharmacological activities .

Serotonin Receptor Agonists

Our compound can serve as a lead compound for developing more potent and selective serotonin receptor agonists. These agonists play a crucial role in modulating neurotransmission and have implications in mood regulation, anxiety, and other neurological processes. Investigating the interaction of our compound with serotonin receptors can provide valuable insights for drug development and neuroscience research.

Heterocyclic Synthesis

Indoles are versatile building blocks for synthesizing diverse heterocycles. Researchers have used our compound as a starting material to access various heterocyclic structures, such as tryptolines, spiropyrans, indolines, and oxindoles. These compounds find applications in materials science, energy storage, and biomedical research .

Asymmetric Synthesis

Indoles are substrates for asymmetric dearomatisation reactions. Our compound’s unique structure allows for chiral modifications, making it useful in developing enantioselective synthetic methods. Asymmetric indole synthesis is essential for creating complex molecules with high stereochemical purity .

Photochromism and Optoelectronics

While not directly related to our compound, indoles in general exhibit interesting photochromic properties. Researchers have explored the use of indole derivatives in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Investigating the photochromism of our compound could contribute to this field .

Materials Science and Polymers

Indoles are building blocks for polymers and composite materials. Researchers have functionalized indole derivatives for applications in energy storage, coatings, and biomaterials. Our compound’s ethoxybenzamide moiety could be explored further in designing novel materials .

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s stability is noted, with it being stable but light sensitive .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

Action Environment

It’s noted that the compound is light sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.

属性

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-4-24-19-8-6-5-7-17(19)20(23)21-13-15-9-10-18-16(12-15)11-14(2)22(18)3/h5-12H,4,13H2,1-3H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUZKGKZHMBROK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2368971.png)

![N-(4-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2368974.png)

![N-benzyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368975.png)

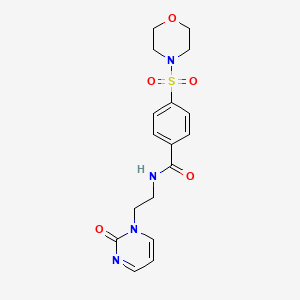

![6-[4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368976.png)

![5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2368982.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2368987.png)

![N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2368989.png)

![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2368993.png)